Studies suggest that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol might possess antimicrobial properties. A research paper published in the journal "Molecules" investigated the synthesis and antimicrobial activity of various halogenated biphenyl derivatives, including this compound. The study found that the compound exhibited moderate antibacterial activity against certain Gram-positive bacteria strains but weak activity against Gram-negative bacteria and fungi [].
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol is a chemical compound with the molecular formula C13H7ClF4O and a molecular weight of 290.6407 g/mol. This compound is characterized by the presence of multiple halogen atoms, specifically chlorine and fluorine, which contribute to its unique chemical properties. The structure includes a phenolic group, which is known for its reactivity and potential applications in various
The chemical reactivity of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol can be attributed to its phenolic hydroxyl group, which can participate in various reactions such as:
These reactions make it a versatile intermediate in organic synthesis .
Research indicates that 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol exhibits significant biological activity, particularly in antimicrobial and herbicidal applications. Its structure allows it to interact effectively with biological targets, potentially disrupting cellular processes in pathogens or pests. The presence of trifluoromethyl groups enhances its lipophilicity, which can improve its bioavailability and efficacy in biological systems .
Several methods have been developed for the synthesis of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol:
These synthetic routes allow for the production of the compound with varying degrees of purity and yield, depending on the specific conditions used .
4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol finds applications in several areas:
These applications leverage the compound's unique chemical properties, particularly its reactivity and stability under various conditions .
Studies on the interactions of 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol with biological systems have shown that it can bind to specific enzymes or receptors, leading to inhibition or modulation of biological pathways. For instance, its antimicrobial properties may be linked to its ability to disrupt cell membrane integrity or interfere with metabolic processes in microorganisms . Further research is ongoing to explore these interactions in greater detail.
Several compounds share structural similarities with 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol. These include:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Chloro-2-(trifluoromethyl)phenol | 53903-51-8 | 0.88 |
3-Chloro-4-trifluoromethylphenol | 37900-81-5 | 0.88 |
2-Chloro-5-(trifluoromethyl)phenol | 40889-91-6 | 0.86 |
(4-Chloro-3-(trifluoromethyl)phenyl)methanol | 65735-71-9 | 0.85 |
These compounds differ primarily in their substitution patterns and functional groups, which influence their biological activity and chemical reactivity. The unique arrangement of halogen atoms in 4-Chloro-5-fluoro-2-[3-(trifluoromethyl)phenyl]phenol sets it apart from these similar compounds, providing distinct advantages in specific applications .